molecular formula C21H28N2O5S B2750859 1,6-dimethyl-4-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one CAS No. 2034240-25-8

1,6-dimethyl-4-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

Cat. No.: B2750859
CAS No.: 2034240-25-8
M. Wt: 420.52
InChI Key: OBVMKUGYDGPAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-dimethyl-4-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H28N2O5S and its molecular weight is 420.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Highly Potent Fluorescence-Tagged Ligands

Research on derivatives of (3-phenoxypropyl)piperidine has led to the development of highly potent fluorescence-tagged ligands for the histamine H3 receptor. These compounds, synthesized from piperidine, exhibit excellent affinities for the histamine hH3 receptor, with some being among the most potent ligands known. They serve as critical tools for identifying and understanding the binding site on the histamine H3 receptor, contributing significantly to the field of receptor-ligand interaction studies (Amon et al., 2007).

Heterocyclic Synthesis

The compound has also been implicated in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, which are crucial in medicinal chemistry. Through strategic reactions involving key intermediates, researchers have synthesized a variety of compounds with potential biological activities. These synthetic strategies and the resultant novel compounds contribute to the development of heterocyclic chemistry and its application in drug discovery (Fadda et al., 2012).

Molecular Dynamics and Chemical Design

In a notable application, dimethyl(pyridin-2-yl)sulfonium-based oxime has been designed to reverse the aging process of organophosphorus inhibited acetylcholinesterase (AChE) and reactivate the aged-AChE adduct. This research underscores the compound's potential in therapeutic interventions against organophosphorus poisoning, demonstrating the versatility of pyridinyl-based structures in chemical design and pharmacological innovation (Chandar et al., 2014).

Antioxidant Properties and Biological Activity

Further, studies on the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols reveal interesting antioxidant properties. These compounds, synthesized from corresponding bromopyridine precursors, have shown to be among the most effective phenolic chain-breaking antioxidants reported. This research highlights the compound's role in addressing oxidative stress-related conditions, contributing to the understanding of antioxidant mechanisms at the molecular level (Wijtmans et al., 2004).

Supramolecular Chemistry

Lastly, the study of supramolecular complexes involving sulfadiazine and pyridines demonstrates the compound's relevance in crystal engineering. Through hydrogen-bond motifs and crystal structures analysis, researchers have explored the interactions between sulfadiazine and pyridines, contributing to the broader field of supramolecular chemistry and the design of molecular architectures (Elacqua et al., 2013).

Properties

IUPAC Name

1,6-dimethyl-4-[1-(3-phenoxypropylsulfonyl)piperidin-4-yl]oxypyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c1-17-15-20(16-21(24)22(17)2)28-19-9-11-23(12-10-19)29(25,26)14-6-13-27-18-7-4-3-5-8-18/h3-5,7-8,15-16,19H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVMKUGYDGPAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.